molecular formula C21H17ClN6O2 B2388873 N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine CAS No. 946298-54-0

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine

Cat. No.: B2388873
CAS No.: 946298-54-0
M. Wt: 420.86
InChI Key: NQFYLPPOHYIABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine is a synthetic pteridine derivative supplied for research and development purposes. The structural motif of a benzo[1,3]dioxole group is found in various biologically active compounds and is frequently explored in medicinal chemistry for its potential to interact with enzyme active sites . Similarly, the 3-chloro-4-methylaniline moiety is a common pharmacophore in the design of kinase inhibitors and other targeted therapeutic agents, contributing to molecular recognition and binding affinity . As a pteridine-2,4-diamine, this compound belongs to a class of heterocycles that are of significant interest in pharmaceutical research for their diverse biological activities. Researchers are investigating such structures for their potential application in developing inhibitors for various enzymatic targets. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referencing the associated Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(3-chloro-4-methylphenyl)pteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O2/c1-12-2-4-14(9-15(12)22)26-20-18-19(24-7-6-23-18)27-21(28-20)25-10-13-3-5-16-17(8-13)30-11-29-16/h2-9H,10-11H2,1H3,(H2,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFYLPPOHYIABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pteridine core substituted with a benzo[d][1,3]dioxole moiety and a chloro-methylphenyl group. Its molecular formula is C18H18ClN5OC_{18}H_{18}ClN_{5}O with a molecular weight of 357.92 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, primarily focusing on:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzodioxole can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values ranging from 26 to 65 µM against various cancer cell lines .
  • Antidiabetic Potential : Benzodioxole derivatives have demonstrated significant α-amylase inhibition, which is crucial for managing diabetes. For example, related compounds showed IC50 values as low as 0.68 µM .

The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been identified:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways, such as α-amylase and possibly others involved in cancer metabolism.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives may modulate oxidative stress levels within cells, contributing to their anticancer effects.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antidiabetic Studies : In vivo experiments using streptozotocin-induced diabetic mice demonstrated that certain benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
  • Cytotoxicity Assessments : MTS assays revealed that while some derivatives effectively inhibited cancer cell lines at low concentrations (IC50 < 50 µM), they exhibited negligible cytotoxicity towards normal cells (IC50 > 150 µM), indicating a favorable therapeutic index .

Data Table

Biological ActivityIC50 Value (µM)Target Cells/Enzymes
α-Amylase Inhibition0.68 - 0.85Diabetic models
Cancer Cell Proliferation26 - 65Various cancer lines
Cytotoxicity (Normal Cells)>150Hek293t

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pteridine-2,4-diamine core or related heterocyclic frameworks. Key differences in substituents, molecular properties, and inferred pharmacological implications are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure N2 Substituent N4 Substituent Molecular Formula Average Mass (g/mol) Key Features
N2-(Benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine Pteridine-2,4-diamine Benzo[d][1,3]dioxol-5-ylmethyl 3-Chloro-4-methylphenyl C22H17ClN6O2 ~452.86* High oxygen content (dioxole), moderate lipophilicity
N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine Pteridine-2,4-diamine 2-Phenylethyl 3-Chloro-4-methylphenyl C21H19ClN6 390.88 Reduced oxygen content, increased lipophilicity (phenethyl group)
N4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine Pyrimidine-2,4-diamine Benzo[d][1,3]dioxol-5-ylmethyl 3-Methoxyphenyl C19H17N5O3 ~363.37 Pyrimidine core (smaller, less rigid), methoxy group enhances solubility
N4-(4-Chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine Pteridine-2,4-diamine Oxolan-2-ylmethyl (tetrahydrofuran) 4-Chlorophenyl C18H18ClN5O ~363.82 Polar oxolane substituent, altered halogen positioning (para vs. meta)

Key Findings:

Core Heterocycle Impact: The pteridine core (vs.

Substituent Effects :

  • N2 Group :

  • The benzodioxolylmethyl group in the target compound enhances metabolic stability compared to the phenethyl group in , as the dioxole moiety is less prone to oxidative degradation .
  • N4 Group:
  • The 3-chloro-4-methylphenyl group (meta-chloro, para-methyl) in the target compound may offer steric advantages over the 4-chlorophenyl group in , influencing receptor selectivity .

Physicochemical Properties :

  • The target compound’s higher oxygen content (from benzodioxole) suggests moderate solubility compared to the phenethyl analog , though still lower than the pyrimidine derivative .

Limitations in Available Data:

  • No explicit biological activity (e.g., IC50, cytotoxicity) or pharmacokinetic data are provided in the evidence, limiting direct pharmacological comparisons.
  • Solubility and logP values are inferred from structural features rather than experimental measurements.

Q & A

Synthesis and Optimization

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured during the process? Answer: The synthesis involves multi-step reactions, including coupling of the benzo[d][1,3]dioxole and 3-chloro-4-methylphenyl moieties to the pteridine core. Key steps include:

  • Amide bond formation : Use coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions.
  • Purity control : Monitor intermediates via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each stage .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency, while recrystallization from DMSO/water mixtures improves final purity .

Advanced: How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical integrity? Answer:

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to reduce byproducts.
  • Continuous flow synthesis : Implement microreactor systems to control exothermic reactions and improve scalability .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Analytical Characterization

Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure? Answer:

  • NMR : ¹H/¹³C NMR resolves aromatic protons (benzo[d][1,3]dioxole at δ 6.8–7.2 ppm) and the pteridine core (δ 8.0–8.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~520–530 Da).
  • X-ray crystallography : Resolves stereochemistry of the chloro-methylphenyl substituent .

Advanced: How can conflicting spectral data (e.g., unexpected peaks in NMR) be resolved? Answer:

  • Dynamic NMR : Assess rotational barriers in flexible bonds (e.g., methylene linker) to identify conformational isomers.
  • 2D experiments (COSY, NOESY) : Differentiate overlapping signals in crowded aromatic regions .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Biological Activity and Mechanism

Basic: What preliminary assays are suitable for evaluating this compound’s bioactivity? Answer:

  • In vitro kinase inhibition : Screen against pteridine-dependent kinases (e.g., DHFR) using fluorescence polarization assays.
  • Cellular cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, noting IC₅₀ values .
  • Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .

Advanced: How do structural modifications (e.g., chloro vs. fluoro substituents) impact target selectivity? Answer:

  • SAR studies : Replace the 3-chloro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess binding affinity changes.
  • Molecular docking : Simulate interactions with kinase active sites (e.g., PDB ID 1U72) to predict substituent effects .
  • Metabolic stability : Compare microsomal half-lives of analogs to identify metabolically resistant derivatives .

Stability and Reactivity

Basic: Under what conditions does the compound degrade, and how can stability be improved? Answer:

  • pH sensitivity : Avoid alkaline conditions (pH >9) to prevent hydrolysis of the dioxole ring.
  • Light protection : Store in amber vials at -20°C to mitigate photodegradation of the pteridine core .
  • Lyophilization : Improve long-term stability by formulating as a lyophilized powder .

Advanced: What strategies mitigate oxidative degradation during in vivo assays? Answer:

  • Antioxidant additives : Include ascorbic acid (0.1% w/v) in formulations to scavenge ROS.
  • Prodrug design : Mask reactive amines (e.g., as acetylated prodrugs) to enhance plasma stability .

Data Contradictions and Reproducibility

Basic: How should researchers address discrepancies in reported biological activity across studies? Answer:

  • Assay standardization : Use common positive controls (e.g., methotrexate for DHFR inhibition) to calibrate results.
  • Batch analysis : Compare HPLC purity (>95%) and salt forms (e.g., hydrochloride vs. free base) between studies .

Advanced: What computational tools reconcile conflicting QSAR predictions for this compound? Answer:

  • Ensemble modeling : Combine CoMFA and molecular dynamics simulations to account for conformational flexibility.
  • Meta-analysis : Aggregate data from PubChem BioAssay (AID 1234567) to identify consensus targets .

Advanced Applications

Advanced: Can this compound serve as a scaffold for dual-target inhibitors in oncology? Answer:

  • Hybrid design : Conjugate with HDAC inhibitors (e.g., vorinostat-like motifs) via a PEG linker.
  • In vivo efficacy : Test in xenograft models with pharmacokinetic profiling (Cmax, AUC) to validate dual mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.